Sodium 2-(methylamino)ethanesulfonate
Overview
Description
Sodium 2-(methylamino)ethanesulfonate is a chemical compound with the empirical formula C3H8NNaO3S and a molecular weight of 161.16 g/mol . It is commonly used in various scientific research applications due to its unique properties and reactivity.
Scientific Research Applications
Sodium 2-(methylamino)ethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of water-soluble polythiophene derivatives, resulting in highly conductive materials.
Medicine: Potential use in drug delivery systems due to its unique chemical properties.
Safety and Hazards
Sodium 2-(methylamino)ethanesulfonate is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is "Danger" . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P501 (dispose of contents/container to an approved waste disposal plant), P280 (wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P304+P340+P310 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician), and P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(methylamino)ethanesulfonate typically involves the reaction of ethylenesulfonic acid with methylamine in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the methylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which Sodium 2-(methylamino)ethanesulfonate exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets and pathways include interactions with other chemical compounds, leading to the formation of conductive polymers and surfactants.
Comparison with Similar Compounds
- Sodium 2-chloroethanesulfonate
- Sodium 2-acrylamido-2-methylpropanesulfonate
- Sodium 2-(acetylthio)ethanesulfonate
Comparison: Sodium 2-(methylamino)ethanesulfonate is unique due to its ability to form water-soluble and self-doped conducting polymers. This property sets it apart from similar compounds, making it highly valuable in the field of polymer chemistry and materials science.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Sodium 2-(methylamino)ethanesulfonate can be achieved through the reaction of 2-chloroethanesulfonic acid with methylamine followed by neutralization with sodium hydroxide.", "Starting Materials": [ "2-chloroethanesulfonic acid", "methylamine", "sodium hydroxide" ], "Reaction": [ "Step 1: 2-chloroethanesulfonic acid is reacted with excess methylamine in a solvent such as ethanol or water to produce 2-(methylamino)ethanesulfonic acid.", "Step 2: The resulting 2-(methylamino)ethanesulfonic acid is then neutralized with aqueous sodium hydroxide to form Sodium 2-(methylamino)ethanesulfonate.", "Step 3: The product is then purified through crystallization or recrystallization using a suitable solvent." ] } | |
CAS No. |
4316-74-9 |
Molecular Formula |
C3H9NNaO3S |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
sodium;2-(methylamino)ethanesulfonate |
InChI |
InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7); |
InChI Key |
ZDSCFBCGDDCJFZ-UHFFFAOYSA-N |
Isomeric SMILES |
CNCCS(=O)(=O)[O-].[Na+] |
SMILES |
CNCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CNCCS(=O)(=O)O.[Na] |
61791-42-2 61791-43-3 4316-74-9 |
|
physical_description |
Liquid; WetSolid Liquid |
Pictograms |
Corrosive; Irritant |
Synonyms |
2-(Methylamino)ethanesulfonic sodium salt; , 2-(Methylamino)ethanesulfonic acid monosodium salt; N-Methyltaurine Monosodium Salt; N-Methyltaurine Sodium Salt; Sodium (Methylamino)ethanesulfonate; Sodium 2-(Methylamino)ethanesulfonate; Sodium N-Methyl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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